molecular formula C7H8F2N2O2 B13928143 2-(Difluoromethoxy)-6-methoxypyridin-3-amine

2-(Difluoromethoxy)-6-methoxypyridin-3-amine

Katalognummer: B13928143
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: ZHRGNHRILJTWJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine is a chemical compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a pyridine ringThe incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and altered physicochemical properties, making such compounds valuable in drug discovery and development .

Vorbereitungsmethoden

The synthesis of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine typically involves the introduction of difluoromethoxy and methoxy groups onto a pyridine ring. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methoxy groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or alcohols .

Eigenschaften

Molekularformel

C7H8F2N2O2

Molekulargewicht

190.15 g/mol

IUPAC-Name

2-(difluoromethoxy)-6-methoxypyridin-3-amine

InChI

InChI=1S/C7H8F2N2O2/c1-12-5-3-2-4(10)6(11-5)13-7(8)9/h2-3,7H,10H2,1H3

InChI-Schlüssel

ZHRGNHRILJTWJW-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=C(C=C1)N)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.